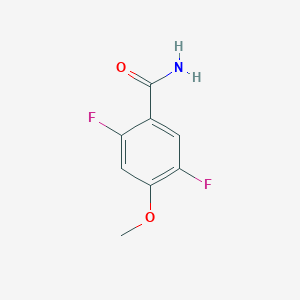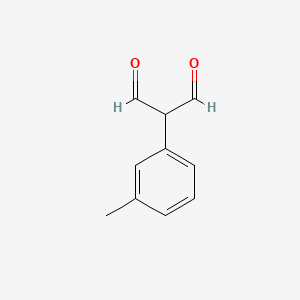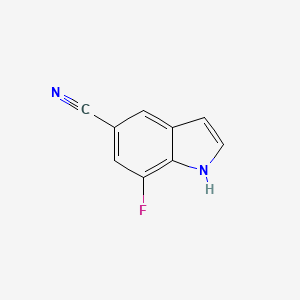![molecular formula C11H11NO3 B1308233 1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 57384-39-1](/img/structure/B1308233.png)
1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol It is a member of the oxazine family, characterized by a benzene ring fused to an oxazine ring
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing a range of cellular processes .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as π–π interactions . These interactions can lead to changes in the target’s function, potentially influencing cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways .
Result of Action
Similar compounds have been known to exhibit a range of biological activities .
Action Environment
It’s known that factors such as temperature and atmospheric conditions can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and contributing to cellular protection mechanisms. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation, depending on the specific enzyme and context .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the proliferation of certain cancer cell lines, such as MCF-7 and HCC1954, by inhibiting cell growth and inducing apoptosis . Additionally, this compound can alter metabolic pathways within cells, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in cell proliferation and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, it can modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and metabolite levels . These interactions can have significant implications for cellular energy production and overall metabolic health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within cells . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of this compound can determine its effects on cellular processes and overall cell health.
Preparation Methods
The synthesis of 1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione can be achieved through several methods. One common approach involves the organocatalyzed [4 + 2] annulation of carbon dioxide or carbonyl sulfide with allenamides . This method yields the desired product in moderate to excellent yields under mild reaction conditions. Industrial production methods may involve similar synthetic routes, optimized for large-scale production.
Chemical Reactions Analysis
1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme interactions.
Industry: Used in the production of polymers and other advanced materials.
Comparison with Similar Compounds
1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione can be compared with other similar compounds such as:
2H-benzo[e][1,3]oxazine-2,4(3H)-dione: Similar structure but different tautomeric forms.
1,3-thiazine-2,4-diones: Similar synthetic routes but different heteroatoms.
1,2,4-benzothiadiazine-1,1-dioxide: Different ring structure and functional groups. The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties.
Properties
IUPAC Name |
1-propan-2-yl-3,1-benzoxazine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(2)12-9-6-4-3-5-8(9)10(13)15-11(12)14/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMZOTFLUVOHGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=O)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397923 |
Source


|
| Record name | 1-(Propan-2-yl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57384-39-1 |
Source


|
| Record name | 1-(Propan-2-yl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[4-(difluoromethoxy)benzyl]-N-methylamine](/img/structure/B1308165.png)





